molecular formula C28H36N4O2 B10868824 N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide

N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide

Cat. No.: B10868824
M. Wt: 460.6 g/mol
InChI Key: FWKIOYPTXJPQKK-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a dibenzo[b,e][1,4]diazepine core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step often starts with the condensation of appropriate benzene derivatives with diamines under acidic conditions to form the diazepine ring.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Dimethylamino Propyl Group: This involves nucleophilic substitution reactions where the dimethylamino propyl group is attached to the diazepine core.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand binding affinities and reaction kinetics.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with central nervous system receptors, making it a candidate for drug development in neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, altering their activity. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide
  • N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)propionamide
  • N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)butyramide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the dibenzo[b,e][1,4]diazepine core and the dimethylamino propyl group. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C28H36N4O2

Molecular Weight

460.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(9,9-dimethyl-7-oxo-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide

InChI

InChI=1S/C28H36N4O2/c1-28(2)17-22-26(24(33)18-28)27(20-11-6-5-7-12-20)32(23-14-9-8-13-21(23)30-22)19-25(34)29-15-10-16-31(3)4/h5-9,11-14,27,30H,10,15-19H2,1-4H3,(H,29,34)

InChI Key

FWKIOYPTXJPQKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCCCN(C)C)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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